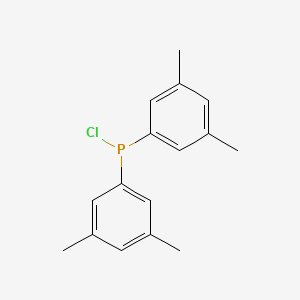

Bis(3,5-dimethylphenyl)chlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEBDAANWYNQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400511 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74289-57-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(3,5-dimethylphenyl)chlorophosphine from Phosphorus Trichloride

Executive Summary

Bis(3,5-dimethylphenyl)chlorophosphine is a valuable organophosphorus intermediate, primarily utilized as a precursor for synthesizing bulky, electron-rich phosphine ligands.[1] These ligands are instrumental in advancing various catalytic transformations, including asymmetric hydrogenations and cross-coupling reactions.[1] This guide provides an in-depth, field-proven methodology for the synthesis of this compound via the Grignard reaction, starting from phosphorus trichloride (PCl₃). We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, address critical safety and handling procedures, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable synthetic route to this key reagent.

Introduction: The Strategic Importance of Diarylchlorophosphines

Diarylchlorophosphines, with the general structure Ar₂PCl, are fundamental building blocks in the synthesis of tertiary phosphines (Ar₂PR').[2] The ability to controllably introduce two identical aryl groups onto the phosphorus center, while leaving a reactive P-Cl bond for further functionalization, makes them highly versatile synthons. The specific properties of the resulting tertiary phosphine ligand—such as its steric bulk and electronic profile—are directly dictated by the nature of the aryl substituents.

The target molecule, this compound (also known as di(m-xylyl)chlorophosphine), is particularly useful for preparing ligands that combine significant steric hindrance with enhanced electron-donating ability due to the methyl groups on the phenyl rings.[1] This combination is often crucial for achieving high activity and selectivity in catalytic cycles.

Synthetic Strategy and Governing Principles

The Grignard Approach: A Classic C-P Bond Formation

The most direct and widely employed method for synthesizing arylphosphines from PCl₃ is the Grignard reaction.[3][4] This pathway leverages the nucleophilic character of the organomagnesium halide (Grignard reagent) to displace the chloride ions from the electrophilic phosphorus center.[5]

The overall transformation is: PCl₃ + 2 (CH₃)₂C₆H₃MgBr → ((CH₃)₂C₆H₃)₂PCl + 2 MgBrCl

Reaction Mechanism and Stoichiometric Control

The reaction proceeds through a stepwise nucleophilic substitution. Understanding this progression is critical to achieving the desired disubstituted product and avoiding common side products.

-

First Substitution: One equivalent of the 3,5-dimethylphenylmagnesium bromide attacks the phosphorus trichloride, displacing one chloride ion to form (3,5-dimethylphenyl)dichlorophosphine (ArPCl₂). PCl₃ + ArMgBr → ArPCl₂ + MgBrCl[5]

-

Second Substitution: A second equivalent of the Grignard reagent attacks the newly formed ArPCl₂, which is less electrophilic than PCl₃ but still susceptible to nucleophilic attack. This yields the target molecule, this compound (Ar₂PCl). ArPCl₂ + ArMgBr → Ar₂PCl + MgBrCl[5]

Causality Behind Experimental Choice: The core challenge of this synthesis is selectivity. Grignard reagents are highly reactive, and without careful control, the reaction can proceed to a third substitution, yielding the tris(3,5-dimethylphenyl)phosphine (Ar₃P).[3][6] To prevent this over-reaction, the following experimental parameters are crucial:

-

Stoichiometry: A precise 2:1 molar ratio of Grignard reagent to PCl₃ must be used.

-

Temperature Control: The reaction is highly exothermic.[7] Maintaining a low temperature (typically -78 °C to 0 °C) during the addition of the Grignard reagent moderates the reaction rate, favoring the desired disubstitution.

-

Slow Addition: Adding the Grignard reagent dropwise to the PCl₃ solution ensures that the concentration of the nucleophile remains low at any given moment, minimizing the statistical likelihood of a single phosphorus center reacting three times.

Detailed Experimental Protocol

This protocol assumes the use of standard air-free techniques (Schlenk line or glovebox) due to the extreme sensitivity of Grignard reagents and PCl₃ to moisture and air.[8][9][10]

Reagent and Solvent Data

| Reagent | Formula | M.W. ( g/mol ) | Concentration/Purity | Key Hazards |

| Phosphorus Trichloride | PCl₃ | 137.33 | ≥99% | Corrosive, Water-Reactive, Toxic |

| 3,5-Dimethylphenylmagnesium Bromide | (CH₃)₂C₆H₃MgBr | 209.37 | 0.5 M in THF | Flammable, Water-Reactive |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Flammable, Peroxide-Former |

| Hexane | C₆H₁₄ | 86.18 | Anhydrous | Flammable, Irritant |

| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | Aqueous | Irritant |

Equipment Setup

-

Three-neck round-bottom flask (appropriately sized for the reaction scale)

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Pressure-equalizing dropping funnel

-

Septa

-

Schlenk line with nitrogen or argon supply

-

Dry ice/acetone or cryocool for bath

-

Cannulas and gas-tight syringes for liquid transfers

Step-by-Step Synthesis Workflow

Note: All glassware must be rigorously dried in an oven ( >120 °C) overnight or flame-dried under vacuum and cooled under an inert atmosphere before use.[11]

-

Reactor Preparation: Assemble the three-neck flask with a stirrer, thermometer, and a septum. Purge the entire system with inert gas (N₂ or Ar) for at least 30 minutes.

-

Reagent Charging: In a fume hood, carefully measure phosphorus trichloride (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M final concentration) inside the reaction flask via a gas-tight syringe.

-

Cooling: Cool the stirred PCl₃ solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Transfer the 3,5-dimethylphenylmagnesium bromide solution (2.0 eq., 0.5 M in THF) to the pressure-equalizing dropping funnel via cannula. Add the Grignard solution dropwise to the cold PCl₃ solution over a period of 1-2 hours. Critical: Maintain the internal reaction temperature below -65 °C throughout the addition. A rapid increase in temperature indicates a runaway reaction.[12]

-

Reaction & Warm-up: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, slowly warm the mixture to room temperature and let it stir overnight (approx. 12-16 hours).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts. Caution: This is an exothermic process and may release flammable gases. Perform in a well-ventilated fume hood.

-

Work-up & Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether or toluene to dissolve the organic product fully.

-

Wash the organic layer sequentially with saturated NH₄Cl solution (2x) and brine (1x).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Purification and Characterization

Crude this compound is often contaminated with the trisubstituted byproduct and residual starting materials.

-

Purification: High-vacuum distillation (e.g., using a Kugelrohr apparatus) is a common method for purifying chlorophosphines.[13] However, these compounds can be thermally sensitive, so careful temperature control is necessary to avoid decomposition. Column chromatography on silica gel can also be attempted, but requires strictly anhydrous conditions and a non-polar eluent system, as chlorophosphines can react with silica.

-

Characterization:

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing the product. This compound should exhibit a characteristic singlet in the ³¹P{¹H} NMR spectrum. The chemical shift (δ) is typically in the range of 80-90 ppm. The monosubstituted (ArPCl₂) and trisubstituted (Ar₃P) impurities will appear at distinct chemical shifts.

-

¹H and ¹³C NMR Spectroscopy: Confirms the structure of the dimethylphenyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product and any byproducts.

-

Critical Safety and Hazard Management

The combination of reagents in this synthesis presents significant hazards. A thorough risk assessment must be conducted before beginning any work.[7]

Reagent-Specific Hazards

-

Phosphorus Trichloride (PCl₃): Highly corrosive and toxic. It reacts violently with water, releasing corrosive hydrogen chloride (HCl) and phosphorous acid in a highly exothermic reaction.[10] All handling must be done in a chemical fume hood, away from any sources of moisture.

-

Grignard Reagents: Pyrophoric or highly flammable. They react violently with water and protic solvents.[9] The THF solvent is also highly flammable. Ensure a Class D fire extinguisher (for reactive metals) and dry sand are available.[10]

-

Anhydrous Solvents (THF, Ether): Highly flammable. THF can form explosive peroxides upon storage and exposure to air. Use freshly opened bottles or solvent from a purification system.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Wear nitrile gloves for dexterity, but have heavy-duty, flame-resistant gloves (e.g., Nomex or leather) readily available for handling pyrophoric reagents.[7]

-

Body Protection: A flame-resistant lab coat is essential.[7]

Emergency & Waste Disposal Procedures

-

Spills: Small spills of Grignard reagent or PCl₃ should be smothered with dry sand or a Class D extinguisher powder. NEVER use water. [10]

-

Quenching Excess Reagent: Unused Grignard reagent must be quenched carefully by slow addition to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by water.

-

Waste: All solvent and aqueous waste streams will be contaminated with phosphorus compounds and must be collected in designated hazardous waste containers for proper disposal according to institutional guidelines.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate or proceeds slowly | 1. Wet glassware or solvents.[8][11]2. Poor quality magnesium (if preparing Grignard in-situ).3. Reaction temperature is too low. | 1. Ensure all equipment is rigorously dried and solvents are anhydrous.2. Use high-purity, activated magnesium turnings.3. Allow reaction to warm slightly after addition to ensure it proceeds to completion. |

| Low Yield of Ar₂PCl | 1. Inaccurate stoichiometry.2. Loss of material during aqueous work-up due to hydrolysis of the P-Cl bond.3. Thermal decomposition during distillation. | 1. Titrate the Grignard reagent before use to determine its exact concentration.2. Perform the work-up efficiently and avoid prolonged contact with the aqueous phase.3. Use high vacuum and the lowest possible temperature for distillation. |

| Significant formation of Ar₃P byproduct | 1. Grignard reagent added too quickly.2. Poor temperature control (reaction became too warm).3. Incorrect stoichiometry (excess Grignard). | 1. Ensure slow, dropwise addition.2. Maintain a consistently low temperature during addition.3. Re-verify all reagent measurements and concentrations. |

References

-

Wikipedia. Phosphorus trichloride. [Link]

-

Filo. Mechanism for the reaction between phosphorus trichloride and phenyl magnesium chloride. [Link]

-

Thiel et al. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC, NIH. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]

-

Princeton EHS. Phosphorus Trichloride | Office of Environmental Health and Safety. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

American Chemical Society. Grignard Reaction. [Link]

-

University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

Hoffmann, J. et al. The bis(Biphenyl)phosphorus Fragment in Trivalent and Tetravalent P-Environments. MDPI. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Reisman, S. E. et al. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. PMC, NIH. [Link]

-

Sarthaks eConnect. Reaction of PCl3 and PhMgBr. Would give. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

Sources

- 1. lifesciences.entegris.com [lifesciences.entegris.com]

- 2. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism for the reaction between phosphorus trichloride and phenyl magn.. [askfilo.com]

- 6. sarthaks.com [sarthaks.com]

- 7. acs.org [acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dchas.org [dchas.org]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Bis(3,5-dimethylphenyl)chlorophosphine

This technical guide provides a comprehensive analysis of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of bis(3,5-dimethylphenyl)chlorophosphine. It is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds and require a deep understanding of their spectroscopic characterization. This document will delve into the theoretical underpinnings of the ³¹P NMR chemical shift, provide expert insights into experimental design, and offer a detailed protocol for the reliable acquisition of spectral data.

Introduction: The Significance of ³¹P NMR in Characterizing Chlorophosphines

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and direct analytical technique for the structural elucidation of organophosphorus compounds.[1] The ³¹P nucleus possesses a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR analysis.[1] For compounds like this compound, ³¹P NMR provides a unique window into the electronic environment of the phosphorus atom.

The chemical shift (δ) in ³¹P NMR is exquisitely sensitive to the coordination number, the nature of the substituents, and the overall geometry at the phosphorus center.[1] In the case of chlorophosphines, which are pivotal reagents and intermediates in synthetic chemistry, ³¹P NMR is indispensable for confirming identity, assessing purity, and monitoring reactions.

Expected ³¹P NMR Chemical Shift of this compound

A key reference compound is diphenylchlorophosphine (Ph₂PCl), which has a well-documented ³¹P NMR chemical shift of approximately 81.00 ppm.[2] A closer analog, bis(4-methylphenyl)chlorophosphine, is also estimated to have a chemical shift around 81.00 ppm, suggesting that methyl substitution on the phenyl ring has a relatively minor impact on the phosphorus nucleus's electronic environment.[2]

For this compound, the methyl groups are in the meta positions relative to the phosphorus-bound carbon. This positioning means their electron-donating inductive effects will have a minimal influence on the phosphorus atom's electron density compared to para substitution. Therefore, the ³¹P NMR chemical shift is expected to be very close to that of diphenylchlorophosphine.

Table 1: Comparative ³¹P NMR Chemical Shift Data

| Compound | Structure | ³¹P NMR Chemical Shift (δ, ppm) | Reference Standard |

| Diphenylchlorophosphine | P(C₆H₅)₂Cl | 81.00 | 85% H₃PO₄ |

| Bis(4-methylphenyl)chlorophosphine | P(C₇H₇)₂Cl | ~81.00 (estimated) | 85% H₃PO₄ |

| This compound | P(C₈H₉)₂Cl | ~81.00 (expected) | 85% H₃PO₄ |

The expected chemical shift in the range of +80 to +85 ppm is characteristic for a trivalent phosphorus atom bonded to two aryl groups and one chlorine atom.[3] The downfield shift relative to many other phosphines is attributed to the electronegativity of the chlorine atom, which deshields the phosphorus nucleus.

Factors Influencing the Chemical Shift

Several factors can cause minor variations in the observed chemical shift, and understanding these is crucial for accurate interpretation:

-

Solvent Effects: The choice of deuterated solvent can lead to slight changes in the chemical shift (typically <2 ppm) due to solvent-solute interactions that can subtly alter the electronic environment of the phosphorus atom.[4] Common solvents for acquiring ³¹P NMR of chlorophosphines include CDCl₃, C₆D₆, and THF-d₈.[2]

-

Concentration: While generally a minor effect for small molecules, concentration changes can sometimes lead to small shifts. It is good practice to report the concentration at which the spectrum was acquired.

-

Temperature: Temperature can influence molecular dynamics and solvent properties, potentially causing slight shifts in the resonance. Maintaining a constant and reported temperature is important for reproducibility.

Experimental Protocol for ³¹P NMR Spectrum Acquisition

The following protocol provides a robust, self-validating methodology for obtaining a high-quality ³¹P NMR spectrum of this compound. The causality behind each step is explained to ensure both technical accuracy and field-proven reliability.

Sample Preparation

-

Analyte Preparation: Weigh approximately 15-30 mg of this compound. The higher amount is beneficial for obtaining a good signal-to-noise ratio in a shorter time. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent is critical; CDCl₃ is a common starting point due to its good solubilizing power for many organophosphorus compounds.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to prevent contamination or reaction with the chlorophosphine.

Spectrometer Setup and Data Acquisition

The following workflow illustrates the key stages of the NMR experiment.

Caption: Workflow for ³¹P NMR analysis.

-

Spectrometer Configuration: The experiment should be performed on a high-resolution NMR spectrometer. The ³¹P frequency will depend on the field strength (e.g., ~162 MHz on a 400 MHz ¹H spectrometer). An external reference of 85% H₃PO₄ is used, with its chemical shift set to 0 ppm.[2]

-

Data Acquisition: A standard one-pulse ³¹P NMR experiment is typically sufficient.

-

Proton Decoupling: Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum.[2] This removes ¹H-³¹P coupling, resulting in a single, sharp singlet for the phosphorus nucleus, which enhances both resolution and sensitivity.

-

Pulse Width: A 30-45° pulse angle is recommended. This allows for a shorter relaxation delay between scans without saturating the signal, optimizing the experiment time.[2]

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for phosphorus(III) compounds.[2]

-

Number of Scans: For a moderately concentrated sample, 64 to 256 scans will provide an excellent signal-to-noise ratio.[2]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

-

Referencing: Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).[2] The singlet observed will correspond to the chemical shift of this compound.

Conclusion

The ³¹P NMR chemical shift of this compound is predicted to be approximately 81.00 ppm, in line with its structural analog, diphenylchlorophosphine. This downfield shift is characteristic of a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality ³¹P NMR spectra for this and similar compounds. A thorough understanding of the factors influencing the chemical shift and the rationale behind the experimental parameters is paramount for accurate structural elucidation and quality control in a research and development setting.

References

- BenchChem. ³¹P NMR of chlorophosphorane species.

- BenchChem. An In-depth Technical Guide on the ³¹P NMR Chemical Shift of Bis(4-methylphenyl)chlorophosphine.

- NPTEL-NOC IITM. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.

- NMR Service. ³¹ Phosphorus NMR.

- Reich, H. J. NMR Spectroscopy :: ³¹P NMR Chemical Shifts.

- UC Santa Barbara, Department of Chemistry and Biochemistry. ³¹P - NMR Facility.

- Royal Society of Chemistry.

- Wiley-VCH. Phosphorus-31 NMR Spectroscopy - ReadingSample.

- Beilstein-Institut.

Sources

Spectroscopic Data for Bis(3,5-dimethylphenyl)phosphinous Chloride: An In-depth Technical Guide

Introduction

Bis(3,5-dimethylphenyl)phosphinous chloride, a sterically hindered and electron-rich organophosphorus compound, serves as a critical precursor in the synthesis of advanced ligands for catalysis and functional materials. Its precise molecular structure and electronic properties, which dictate its reactivity and performance in subsequent applications, are best understood through a comprehensive analysis of its spectroscopic data. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for bis(3,5-dimethylphenyl)phosphinous chloride. Beyond a mere presentation of data, this document elucidates the underlying principles of spectral interpretation and outlines robust protocols for data acquisition, offering researchers and drug development professionals a thorough understanding of this key chemical entity.

While direct, publicly archived spectroscopic data for bis(3,5-dimethylphenyl)phosphinous chloride is not extensively available, this guide synthesizes information from closely related structural analogs and foundational spectroscopic principles to provide a well-reasoned and predictive analysis. The presented data and interpretations are based on established trends in organophosphorus chemistry and serve as a reliable reference for researchers working with this compound and its derivatives.

Molecular Structure and Spectroscopic Correlation

The molecular structure of bis(3,5-dimethylphenyl)phosphinous chloride is foundational to interpreting its spectroscopic output. The phosphorus(III) center is bonded to a chlorine atom and two 3,5-dimethylphenyl (xylyl) rings. The steric bulk of the xylyl groups influences the geometry around the phosphorus atom and restricts bond rotation, which can be observed in the NMR spectra. The electron-donating nature of the methyl groups on the phenyl rings affects the electron density at the phosphorus center, a key parameter reflected in the ³¹P NMR chemical shift.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. For bis(3,5-dimethylphenyl)phosphinous chloride, the key vibrational modes are associated with the P-Cl bond and the aromatic rings.

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Methyl C-H stretch |

| ~1600, 1470 | Strong | Aromatic C=C stretch |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~500-450 | Strong | P-Cl stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Due to its moisture sensitivity, the sample should be handled in a glovebox or under a dry nitrogen stream. A thin film can be prepared by dissolving a small amount of the compound in a volatile anhydrous solvent (e.g., dichloromethane) and evaporating the solvent on a KBr or NaCl plate.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 276/278 | High | [M]⁺ (Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom) |

| 241 | Moderate | [M - Cl]⁺ |

| 135 | High | [M - Cl - C₈H₉]⁺ |

| 121 | Moderate | [C₈H₉P]⁺ |

| 105 | High | [C₈H₉]⁺ |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is suitable for this relatively stable molecule.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of bis(3,5-dimethylphenyl)phosphinous chloride is essential for confirming its synthesis and purity. This guide provides a comprehensive, albeit predictive, overview of the expected ³¹P, ¹H, and ¹³C NMR, IR, and MS data. The detailed experimental protocols and interpretations of the spectral features offer a robust framework for researchers. By understanding the correlation between the molecular structure and the spectroscopic output, scientists can confidently utilize this important reagent in their synthetic endeavors.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of Triarylphosphines from Arylammonium Salts via One-Pot Transition-Metal-Free C–P Coupling.

-

Guo, R., et al. (2002). (S)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl. Acta Crystallographica Section E: Structure Reports Online, 58(2), o270-o271. [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to P,P-Bis(4-methylphenyl)-phosphinous chloride: Structure, Synthesis, and Catalytic Applications. Retrieved from a technical guide on a similar phosphinous chloride.

-

Pazderski, L. (2021). ³¹P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20. Annual Reports on NMR Spectroscopy, 102, 1-89. [Link]

- Karsch, H. H., & Schmidbaur, H. (1974). Die ¹³C-NMR-Spektren von Trimethylphosphin, Trimethylphosphinoxid, -sulfid, -selenid und -imid. Chemische Berichte, 107(11), 3684-3691.

reaction of 3,5-dimethylphenyl Grignard with phosphorus trichloride

Synthesis of Tris(3,5-dimethylphenyl)phosphine: A Technical Guide

A Senior Application Scientist's Field-Proven Approach to the Synthesis of a Bulky, Electron-Rich Phosphine Ligand

This guide provides an in-depth examination of the synthesis of tris(3,5-dimethylphenyl)phosphine, a valuable ligand in modern catalysis. The procedure involves the formation of a 3,5-dimethylphenyl Grignard reagent followed by its reaction with phosphorus trichloride (PCl₃). We will move beyond a simple recitation of steps to explore the underlying principles, critical process parameters, and the rationale behind each experimental choice, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Value of Bulky, Electron-Rich Ligands

In the landscape of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, the design of the phosphine ligand is paramount. Ligands are not passive spectators; they actively modulate the electronic and steric environment of the metal center, directly influencing catalyst stability, activity, and selectivity.[1][2] Tris(3,5-dimethylphenyl)phosphine belongs to a class of bulky, electron-rich triarylphosphines that are instrumental in advancing challenging chemical transformations.[3][4]

The key features of this ligand are:

-

Steric Bulk: The two methyl groups in the meta-positions of each aryl ring create a large, cone-like structure around the phosphorus atom. This steric hindrance promotes the formation of highly active, low-coordinate metal complexes and accelerates the rate-limiting reductive elimination step in many catalytic cycles.[2]

-

Electron-Donating Properties: The alkyl (methyl) groups are electron-donating, which increases the electron density on the phosphorus atom. This enhances the ligand's ability to stabilize the metal center, particularly in its catalytically active low-oxidation states (e.g., Pd(0)), preventing decomposition into inactive palladium black.[2][5]

The synthesis described herein is a classic and reliable method for preparing such triarylphosphines, relying on the powerful carbon-carbon bond-forming capability of Grignard reagents.[6][7]

Reaction Mechanism: A Stepwise Nucleophilic Substitution

The core of the synthesis is a sequential nucleophilic substitution reaction. The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, acts as a potent nucleophile, with the carbanionic aryl group attacking the electrophilic phosphorus atom of phosphorus trichloride.[8] The reaction proceeds in three successive steps, with each step replacing a chloride ion with a 3,5-dimethylphenyl group.

The three key stages are:

-

First Substitution: C₈H₉MgBr + PCl₃ → (C₈H₉)PCl₂ + MgBrCl

-

Second Substitution: C₈H₉MgBr + (C₈H₉)PCl₂ → (C₈H₉)₂PCl + MgBrCl

-

Third Substitution: C₈H₉MgBr + (C₈H₉)₂PCl → (C₈H₉)₃P + MgBrCl

To ensure the reaction goes to completion and to maximize the yield of the desired trisubstituted product, a stoichiometric excess of the Grignard reagent is typically employed (e.g., 3.1 to 3.3 equivalents).

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, meaning that careful execution of each step minimizes potential failure points. Success hinges on the rigorous exclusion of atmospheric oxygen and moisture, which can quench the Grignard reagent and oxidize the final phosphine product.[9][10]

Reagent and Equipment Data

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 3.3 eq. | Must be dry and preferably activated. |

| 1-Bromo-3,5-dimethylbenzene | C₈H₉Br | 185.06 | 3.1 eq. | Ensure purity; distill if necessary. |

| Phosphorus Trichloride | PCl₃ | 137.33 | 1.0 eq. | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |

| Iodine (I₂) | I₂ | 253.81 | 1 small crystal | Used for Grignard initiation. |

| Saturated NH₄Cl solution | NH₄Cl(aq) | - | - | For quenching the reaction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying the organic extract. |

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Schlenk line or inert gas (Argon/Nitrogen) manifold

-

Ice/water bath

Step-by-Step Synthesis

Part A: Formation of 3,5-Dimethylphenylmagnesium Bromide

-

Apparatus Setup: Assemble the oven-dried three-neck flask with a condenser, dropping funnel, and a gas inlet connected to the inert gas manifold. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

-

Reagent Preparation: Place the magnesium turnings (3.3 eq.) and a single small crystal of iodine in the reaction flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene (3.1 eq.) in approximately one-third of the total anhydrous THF.

-

Initiation: Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the gentle boiling of the solvent are indicators of a successful initiation.[11] If the reaction does not start, gentle warming with a heat gun or sonication may be required.

-

Grignard Formation: Once initiated, dilute the remaining aryl bromide solution with the rest of the anhydrous THF and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the resulting gray-brown solution for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with Phosphorus Trichloride

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice/water bath.

-

PCl₃ Addition: Prepare a solution of phosphorus trichloride (1.0 eq.) in a small amount of anhydrous THF in a separate, dry dropping funnel or syringe. Add this solution dropwise to the vigorously stirred Grignard reagent. This addition is exothermic and must be controlled carefully to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction proceeds to completion.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or toluene to extract the product. Wash the organic layer sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash it with a small amount of the extraction solvent.

-

Solvent Removal: Remove the solvent from the combined organic filtrates using a rotary evaporator.

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield pure tris(3,5-dimethylphenyl)phosphine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tris(3,5-dimethylphenyl)phosphine.

Product Characterization

Confirming the identity and purity of the final product is essential. The following data are characteristic of tris(3,5-dimethylphenyl)phosphine.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₇P | [12][13] |

| Molecular Weight | 346.44 g/mol | [14] |

| Appearance | White powder | [14] |

| Melting Point | 160-165 °C | [14] |

| ³¹P NMR (CDCl₃) | Approx. -6 to -10 ppm | Typical range for triarylphosphines |

| ¹H NMR (CDCl₃) | Multiplet ~7.0 ppm (Ar-H), Singlet ~2.3 ppm (CH₃) | Expected chemical shifts |

| CAS Number | 69227-47-0 | [12][14] |

Safety and Handling

-

Grignard Reagents: Are highly reactive with water, protic solvents, and oxygen. All operations must be conducted under a dry, inert atmosphere.

-

Phosphorus Trichloride: Is a toxic and corrosive liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Anhydrous THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.

Conclusion and Applications

The synthesis of tris(3,5-dimethylphenyl)phosphine via the Grignard reaction is a robust and scalable method for producing a high-value ligand. The resulting phosphine is a powerful tool for researchers in catalysis and drug development, enabling a wide range of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[14] Its unique steric and electronic properties facilitate reactions that might otherwise be sluggish or inefficient, making it an indispensable component of the modern synthetic chemist's toolbox.

References

- Filo. (2025, November 12). Mechanism for the reaction between phosphorus trichloride and phenyl magnesium chloride.

- ChemicalBook. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE synthesis.

- Royal Society of Chemistry. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.

- Sigma-Aldrich. Phosphine Ligands.

- BenchChem. Technical Support Center: Optimizing Catalysis with Bulky Phosphine Ligands.

- National Institutes of Health. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.

- ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation.

- ResearchGate. (2025, August 6). Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine.

- BYJU'S. Grignard Reaction Mechanism.

- Chemistry Steps. The Grignard Reaction Mechanism.

- PubChem. Phosphine, tris(3,5-dimethylphenyl)-.

- Sigma-Aldrich. Tris(3,5-dimethylphenyl)phosphine 96.

- U.S. Environmental Protection Agency. Phosphine, tris(3,5-dimethylphenyl)- - Substance Details.

- Royal Society of Chemistry. (2022, September 5). Tertiary phosphines: preparation.

- Royal Society of Chemistry. (2020, April 15). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry: Volume 49.

- Strem Catalog. Tris(3,5-dimethylphenyl)phosphine, 98%.

- Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.

Sources

- 1. 膦配体 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Mechanism for the reaction between phosphorus trichloride and phenyl magn.. [askfilo.com]

- 9. byjus.com [byjus.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Phosphine, tris(3,5-dimethylphenyl)- | C24H27P | CID 112263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. strem.com [strem.com]

- 14. Tris(3,5-dimethylphenyl)phosphine 96 69227-47-0 [sigmaaldrich.com]

physical properties of chlorobis(3,5-dimethylphenyl)phosphine

An In-Depth Technical Guide to the Physical Properties of Chlorobis(3,5-dimethylphenyl)phosphine

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorobis(3,5-dimethylphenyl)phosphine (CAS No. 74289-57-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the handling, characterization, and application of this versatile organophosphorus reagent. We will delve into its key physical constants, spectroscopic signature, and inherent reactivity, providing a framework for its safe and effective use in synthesis. The guide includes detailed, self-validating experimental protocols for property determination and visual workflows to elucidate key processes, ensuring both scientific rigor and practical applicability.

Introduction: A Key Building Block in Modern Synthesis

Chlorobis(3,5-dimethylphenyl)phosphine, also known as Bis(3,5-dimethylphenyl)chlorophosphine, is a valuable organophosphorus compound widely utilized as a precursor in the synthesis of more complex phosphine ligands.[1][2] Its sterically hindered bis(3,5-dimethylphenyl) groups impart unique electronic and steric properties to the resulting ligands, which are crucial for influencing the outcome of catalytic reactions.

A notable application is its use in the synthesis of bulky, electron-rich ligands like (S)- and (R)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (Xyl-H8-BINAPO).[1][2][3] Such ligands are instrumental in asymmetric catalysis, where precise control over the steric and electronic environment of a metal center is paramount for achieving high enantioselectivity.

Understanding the fundamental physical properties of Chlorobis(3,5-dimethylphenyl)phosphine is not merely an academic exercise. Its pronounced sensitivity to air and moisture, its thermal characteristics, and its spectroscopic profile are critical data points that directly inform its storage, handling, reaction setup, and purification. This guide provides the necessary technical foundation for researchers to confidently and safely incorporate this reagent into their synthetic workflows.

Core Chemical and Physical Properties

The intrinsic properties of a reagent dictate its behavior and handling requirements. The data below has been consolidated from various chemical suppliers and databases to provide a robust profile of Chlorobis(3,5-dimethylphenyl)phosphine.

| Property | Value | Source(s) |

| CAS Number | 74289-57-9 | [1][4][5][6] |

| Molecular Formula | C₁₆H₁₈ClP | [2][4][5] |

| Molecular Weight | 276.74 g/mol | [2][3][4] |

| IUPAC Name | chloro-bis(3,5-dimethylphenyl)phosphane | [1][5][6] |

| Appearance | Colorless to pale yellow low melting solid or clear to hazy liquid.[3][5][7] | [3][5][7] |

| Boiling Point | 407.2°C at 760 mmHg[4][8]115-135°C at 0.015 Torr[2][9] | [2][4][8][9] |

| Density | 1.102 g/mL at 25°C | [2][4][9] |

| Refractive Index | n20/D 1.606 | [2][4][9] |

| Flash Point | 110 °C | [2][4][9] |

| Solubility | Reacts with water.[1][2][4] | [1][2][4] |

| Chemical Stability | Air and moisture sensitive.[1][2][9] | [1][2][9] |

Spectroscopic and Analytical Characterization

Confirmation of identity and purity is a cornerstone of chemical synthesis. For Chlorobis(3,5-dimethylphenyl)phosphine, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool.

-

Proton NMR (¹H NMR): The spectrum is expected to be consistent with the compound's structure, showing characteristic signals for the aromatic protons and the methyl group protons on the dimethylphenyl rings.[5][7] The integration of these signals should correspond to the number of protons in each environment.

-

Phosphorus-31 NMR (³¹P NMR): This is the most definitive technique for characterizing organophosphorus compounds. A ³¹P NMR spectrum provides a direct window into the phosphorus environment. For this compound, the spectrum should exhibit a signal that "conforms to the structure".[5][7] The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Purity is often assessed via ³¹P NMR, with technical grade material typically specified at >88.0% purity by this method.[5][7][10]

The causality behind using ³¹P NMR is its simplicity and precision. The phosphorus nucleus provides a clean, unambiguous signal, and because it is a ¹⁰⁰% abundant isotope, the technique is highly sensitive. Any significant impurities containing phosphorus, such as the corresponding phosphine oxide (formed via oxidation), would present as a separate, identifiable peak, making this a self-validating method for purity assessment.

Handling, Storage, and Reactivity Insights

Expertise in Action: The physical data clearly indicate that Chlorobis(3,5-dimethylphenyl)phosphine is a reactive and sensitive compound. Its classification as "air & moisture sensitive" and its propensity to "react with water" are the most critical handling considerations.[1][2][9]

-

Inert Atmosphere Operations: All manipulations, including weighing, transferring, and addition to reaction vessels, must be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents two primary degradation pathways:

-

Hydrolysis: The P-Cl bond is highly susceptible to cleavage by water, leading to the formation of the corresponding phosphine oxide and hydrochloric acid.

-

Oxidation: The phosphorus(III) center can be readily oxidized by atmospheric oxygen to the more stable phosphorus(V) oxide.

-

-

Storage Protocol: The compound should be stored in a cool, dry place, typically between 2-8°C, under a nitrogen atmosphere.[2][9] The container must be tightly sealed to prevent ingress of moisture and air.[1] It should be stored away from incompatible materials such as strong oxidizing agents, water, and bases.[1]

-

Safety and Hazard Profile: This material is classified as corrosive and can cause severe skin burns and eye damage.[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be performed in a well-ventilated fume hood. It is a Class 8 corrosive solid for transport purposes.[1]

Experimental Protocols for Property Determination

The following protocols are designed as self-validating systems, incorporating best practices for obtaining reliable data for sensitive organophosphorus compounds.

Protocol: Determination of Boiling Point under Reduced Pressure

Causality: Determining the boiling point at atmospheric pressure (407.2°C) is impractical and dangerous for this compound, as significant thermal decomposition would likely occur.[4][8] A vacuum distillation is the authoritative method for characterizing the volatility of thermally sensitive, high-boiling-point liquids or low-melting solids.

-

Objective: To accurately determine the boiling point of Chlorobis(3,5-dimethylphenyl)phosphine at a specific, reduced pressure.

-

Materials:

-

Schlenk line or vacuum manifold with a pressure gauge (manometer).

-

Short-path distillation apparatus.

-

Heating mantle with a magnetic stirrer and stir bar.

-

Thermometer and adapter.

-

Cold trap (e.g., with liquid nitrogen or dry ice/acetone).

-

Chlorobis(3,5-dimethylphenyl)phosphine (technical grade).

-

-

Procedure:

-

System Setup: Assemble the short-path distillation apparatus. Ensure all glassware is oven-dried and assembled hot under a stream of nitrogen to eliminate atmospheric moisture.

-

Inert Transfer: Under a positive pressure of nitrogen, charge the distillation flask with the compound (approx. 1-2 g).

-

Vacuum Application: Slowly and carefully apply vacuum to the system. Place a cold trap between the apparatus and the vacuum pump to protect the pump.

-

Pressure Stabilization: Allow the system to equilibrate until a stable, low pressure is achieved (e.g., ~0.015 Torr).[2][9] Record this pressure precisely.

-

Heating: Begin gently heating the distillation flask using the heating mantle while stirring.

-

Observation: Observe for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

Data Recording: Record the temperature at which the condensate drips steadily from the thermometer tip. This is the boiling point at the recorded pressure.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool to room temperature before reintroducing nitrogen to break the vacuum.

-

-

Self-Validation: The protocol is validated by the stability of the pressure reading throughout the distillation and the collection of a clear, colorless distillate, which can be subsequently analyzed by ³¹P NMR to confirm no decomposition has occurred.

Protocol: Acquisition and Interpretation of a ³¹P NMR Spectrum

-

Objective: To confirm the identity and assess the purity of a sample of Chlorobis(3,5-dimethylphenyl)phosphine.

-

Materials:

-

NMR spectrometer.

-

5 mm NMR tubes with caps.

-

Gastight syringe.

-

Deuterated chloroform (CDCl₃), stored over molecular sieves.

-

Triphenyl phosphate (internal standard, optional for quantitative analysis).

-

Glovebox or Schlenk line.

-

-

Procedure:

-

Sample Preparation (Inert Environment): Inside a glovebox or under a positive pressure of nitrogen, perform the following steps.

-

Weigh approximately 20-30 mg of Chlorobis(3,5-dimethylphenyl)phosphine directly into a clean, dry vial.

-

If using an internal standard for a quantitative purity assay, add a known mass of triphenyl phosphate.

-

Using a gastight syringe, add ~0.6 mL of anhydrous CDCl₃ to the vial and gently swirl to dissolve the sample.

-

Transfer the solution to an NMR tube and cap it securely.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure accurate signal integration (e.g., 5-10 seconds).

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening. Reference the spectrum (the chemical shift of the product should be consistent with literature or previous batches).

-

-

Data Analysis & Trustworthiness:

-

Identity: The presence of a major peak at the expected chemical shift confirms the compound's identity.

-

Purity: Integrate the main product peak and any impurity peaks (e.g., a peak corresponding to the phosphine oxide). The purity is calculated as: (Integral of Product Peak / Sum of Integrals of All Phosphorus-Containing Peaks) * 100%. This provides a trustworthy and direct measure of purity with respect to phosphorus-containing species.

-

Visualization of Experimental Workflows

Visualizing complex laboratory setups and procedures is essential for clarity and reproducibility. The following diagrams, rendered in DOT language, illustrate the core workflows described in the protocols.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Caption: Workflow for ³¹P NMR Identity and Purity Analysis.

Conclusion

Chlorobis(3,5-dimethylphenyl)phosphine is a foundational reagent for the construction of sophisticated phosphine ligands used in catalysis. Its physical properties—particularly its low melting point, high boiling point, and acute sensitivity to air and moisture—define the necessary conditions for its handling and use. A thorough understanding and application of inert atmosphere techniques are non-negotiable for maintaining its integrity. The analytical protocols outlined, centered on ³¹P NMR, provide a robust and reliable system for verifying the identity and purity of this crucial synthetic building block, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

LookChem. (n.d.). 74289-59-9(this compound) Product Description. LookChem. Retrieved from [Link]

-

LookChem. (n.d.). Cas 74289-57-9,this compound. lookchem. Retrieved from [Link]

Sources

- 1. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 74289-57-9 [chemicalbook.com]

- 3. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% 1 g | Request for Quote [thermofisher.com]

- 6. H25885.06 [thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. lookchem.com [lookchem.com]

- 9. 74289-57-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Chlorobis(3,5-dimethylphenyl)phosphine, tech. 90% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Solubility of Bis(3,5-dimethylphenyl)chlorophosphine in Organic Solvents

Abstract

Bis(3,5-dimethylphenyl)chlorophosphine is a sterically hindered and electron-rich organophosphorus compound, serving as a critical precursor in the synthesis of advanced phosphine ligands.[1][2] These ligands are instrumental in homogeneous catalysis, particularly in cross-coupling reactions. A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, presents detailed protocols for its experimental determination, and offers a practical framework for solvent selection in a laboratory setting.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a distinct architecture that informs its behavior in various solvents.

1.1. Structural Analysis

The molecule consists of a central phosphorus(III) atom bonded to a chlorine atom and two bulky 3,5-dimethylphenyl (xylyl) groups. This structure imparts a dual character:

-

Non-polar Dominance: The two large xylyl rings constitute a significant portion of the molecule's surface area, creating a predominantly non-polar, lipophilic character.

-

Polar Moiety: The phosphorus-chlorine (P-Cl) bond is polar covalent, with the phosphorus atom being electrophilic.

Based on the "like dissolves like" principle, this structure predicts high solubility in non-polar and moderately polar aprotic organic solvents, where van der Waals forces are the primary solute-solvent interactions.[3][4][5]

1.2. Reactivity with Protic Solvents

A critical consideration is the compound's reactivity. The P-Cl bond is susceptible to nucleophilic attack, particularly by protic solvents like water, alcohols, and primary/secondary amines. These solvents will react with the compound to form phosphinous acids or other derivatives, rather than simply acting as a solvent.[1][6][7] Therefore, this compound is classified as moisture-sensitive and must be handled under inert, anhydrous conditions.[7][8]

1.3. Physicochemical Properties

A summary of the key physical and chemical properties is essential for both solubility prediction and safe handling.

| Property | Value | Reference(s) |

| CAS Number | 74289-57-9 | [9] |

| Molecular Formula | C₁₆H₁₈ClP | [6][9] |

| Molecular Weight | 276.74 g/mol | [6][7] |

| Physical Form | Colorless to yellow liquid or semi-solid | |

| Density | ~1.102 g/mL at 25 °C | [6][7] |

| Boiling Point | 407.2 °C at 760 mmHg | [6][7] |

| Refractive Index | n20/D ~1.606 | [6][7] |

| Water Solubility | Reacts | [6][7] |

| Safety | GHS05: Corrosive. Causes severe skin burns and eye damage. | [6] |

Theoretical Framework for Solvent Selection

Choosing an appropriate solvent requires a systematic approach grounded in chemical principles. The primary factors include polarity, temperature, and the specific nature of solute-solvent interactions.[5][10]

2.1. The Role of Polarity and Aproticity

As established, the non-polar xylyl groups dictate a preference for non-polar solvents. The reactivity of the P-Cl bond mandates the use of aprotic solvents.

-

Excellent Solvents (Non-polar Aprotic): Solvents like toluene, benzene, hexane, and pentane are expected to be excellent choices. They interact favorably with the large aromatic rings via London dispersion forces without reacting with the P-Cl bond.

-

Good Solvents (Polar Aprotic): Solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are also suitable. While they possess a dipole moment, they lack the acidic proton necessary for reaction and can effectively solvate the molecule.

-

Reactive Solvents (Polar Protic): Water, methanol, ethanol, and other alcohols are unsuitable and will lead to decomposition of the material.[6][7]

2.2. Temperature Effects

For most solid or liquid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome intermolecular forces in the solute.[10] When working with this compound, gentle heating can be employed to increase both the rate of dissolution and the overall solubility in a chosen aprotic solvent.

The following diagram outlines the logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for selecting a suitable solvent.

Experimental Protocols for Solubility Determination

Accurate solubility data can only be obtained through careful experimentation. The following protocols describe methods for both qualitative assessment and quantitative measurement.

3.1. Prerequisite: Safety and Handling

-

Hazard Assessment: this compound is corrosive and causes severe burns.[6] It is also moisture and air-sensitive.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling Conditions: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with dry nitrogen or argon).[8] All solvents must be rigorously dried and deoxygenated before use.

3.2. Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Under an inert atmosphere, add approximately 20-30 mg of this compound to a small, dry vial.

-

Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while stirring or agitating the vial.

-

Observe the mixture after each addition.

-

Continue adding solvent up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound dissolves completely to form a clear, homogeneous solution.

-

Sparingly Soluble: A significant portion of the compound remains undissolved even after agitation.

-

Insoluble: The compound shows no sign of dissolving.

-

3.3. Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise measurement of solubility (e.g., in g/100 mL).

Methodology:

-

Preparation: Place a precisely weighed excess amount of this compound (e.g., ~500 mg, recorded as m₁) into a dry, tared vial equipped with a stir bar.

-

Dissolution: Add a known volume of the anhydrous solvent (e.g., 5.0 mL, recorded as V) to the vial. Seal the vial under an inert atmosphere.

-

Equilibration: Stir the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 12-24 hours) to ensure a saturated solution is formed and equilibrium is reached.

-

Separation: Stop stirring and allow the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (e.g., 2.0 mL, recorded as V_aliq) using a gas-tight syringe fitted with a filter (e.g., PTFE syringe filter) to avoid transferring any solid particles.

-

Evaporation: Transfer the aliquot to a pre-weighed (tared) round-bottom flask. Carefully remove the solvent under reduced pressure using a rotary evaporator.

-

Final Weighing: Once the solute is completely dry, weigh the flask again. The mass of the dissolved solute in the aliquot (m_solute) is the difference between the final and tared weights of the flask.

-

Calculation:

-

Solubility (g / 100 mL) = (m_solute / V_aliq) × 100

-

The following diagram illustrates the workflow for this quantitative protocol.

Caption: Experimental workflow for quantitative solubility measurement.

Summary of Recommended Solvents

While precise quantitative data must be determined experimentally, the following table provides a reliable guide for solvent selection based on established chemical principles.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-polar Aprotic | Toluene, Hexane, Pentane, Benzene | Highly Soluble | Favorable van der Waals interactions between the solvent and the non-polar xylyl groups.[3][5] |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM) | Soluble | Capable of solvating the molecule without reacting with the sensitive P-Cl bond. |

| Polar Protic | Water, Methanol, Ethanol | Reacts | The acidic proton and nucleophilic oxygen/nitrogen will attack the P-Cl bond, leading to decomposition.[6][7] |

Conclusion

The solubility of this compound is governed by its predominantly non-polar character and the reactivity of its P-Cl bond. It exhibits high solubility in common anhydrous, aprotic organic solvents, particularly those with low polarity such as toluene and hexane. Conversely, it is reactive and incompatible with protic solvents. For any application in research or development, it is imperative to use anhydrous solvents and inert atmosphere techniques to maintain the compound's integrity. The experimental protocols provided herein offer a robust framework for researchers to validate solvent choices and determine precise solubility values tailored to their specific experimental conditions.

References

-

LibreTexts Chemistry. Factors affecting solubility. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

LookChem. Cas 74289-57-9,this compound. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

PubMed Central. A novel method for the determination of organophosphorus pesticides in urine samples...[Link]

-

LibreTexts Chemistry. Solubility and Factors Affecting Solubility. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Johnson Matthey. Chlorophosphines - Life Sciences. [Link]

Sources

- 1. This compound | 74289-57-9 [chemicalbook.com]

- 2. lifesciences.entegris.com [lifesciences.entegris.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 74289-57-9 | this compound - AiFChem [aifchem.com]

- 10. byjus.com [byjus.com]

An In-depth Technical Guide on the Molecular Structure and Geometry of Bis(3,5-dimethylphenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of bis(3,5-dimethylphenyl)chlorophosphine, a key building block in the synthesis of advanced phosphine ligands for catalysis and drug development. In the absence of a definitive X-ray crystal structure for this specific compound, this guide synthesizes data from structurally related molecules, computational modeling principles, and spectroscopic analysis to present a robust model of its three-dimensional arrangement and electronic properties. This document is intended to serve as a critical resource for researchers leveraging this versatile reagent in synthetic chemistry, providing insights into its steric and electronic profile that govern its reactivity and application in catalysis.

Introduction: The Significance of Sterically Demanding Phosphines

Organophosphorus compounds, particularly phosphine ligands, are of paramount importance in homogeneous catalysis, enabling a wide array of chemical transformations with high efficiency and selectivity. The steric and electronic properties of these ligands are tunable, allowing for the fine-tuning of catalyst performance. This compound serves as a precursor to a class of bulky, electron-rich phosphine ligands. The strategic placement of methyl groups on the phenyl rings imparts significant steric bulk, which can enhance catalyst stability and influence regioselectivity and enantioselectivity in various cross-coupling reactions.[1] Understanding the precise molecular geometry of this chlorophosphine is therefore crucial for the rational design of novel catalysts and the prediction of their behavior in catalytic cycles.

Predicted Molecular Structure and Geometry

While an experimental crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD), its molecular geometry can be reliably predicted through a combination of VSEPR theory, data from analogous structures, and computational modeling.

The central phosphorus atom is trivalent, bonded to two 3,5-dimethylphenyl (xylyl) groups and one chlorine atom. This arrangement leads to a trigonal pyramidal geometry around the phosphorus center, with the lone pair of electrons on the phosphorus atom occupying one of the vertices of the tetrahedron.

Key Geometric Parameters (Predicted)

Based on computational studies of similar diarylchlorophosphines and the crystal structure of related bulky phosphine oxides, the following geometric parameters for this compound can be anticipated:

| Parameter | Predicted Value | Rationale and Comparative Data |

| P-Cl Bond Length | ~2.04 - 2.08 Å | Typical P-Cl single bond lengths in chlorophosphines fall within this range. |

| P-C Bond Length | ~1.83 - 1.86 Å | Consistent with P-C single bonds in other arylphosphines. |

| C-P-C Bond Angle | ~103 - 106° | Steric repulsion between the two bulky 3,5-dimethylphenyl groups will likely lead to a C-P-C angle slightly larger than the ideal tetrahedral angle. |

| Cl-P-C Bond Angle | ~100 - 103° | The presence of the electronegative chlorine atom and the lone pair will influence this angle. |

| Dihedral Angle | Variable | The rotational orientation of the 3,5-dimethylphenyl groups around the P-C bonds will be influenced by steric hindrance, leading to a propeller-like arrangement to minimize non-bonded interactions. |

The steric hindrance induced by the four meta-methyl groups is expected to significantly influence the overall shape and accessibility of the phosphorus lone pair, a key factor in its nucleophilicity and coordination to metal centers.

Diagram: Predicted Molecular Structure of this compound

Caption: Ball-and-stick model of the predicted trigonal pyramidal geometry.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for probing its electronic structure.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphorus-containing compounds.[2] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.

-

Predicted Chemical Shift: For this compound, the ³¹P NMR chemical shift is expected to appear in the range of +80 to +90 ppm (relative to 85% H₃PO₄). This prediction is based on the known chemical shift of the structurally similar diphenylchlorophosphine (δ ≈ +81 ppm) and considers the minor electronic effect of the methyl substituents.[3] The electron-donating nature of the methyl groups may lead to a slight upfield shift compared to the diphenyl analogue.

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The compound is sensitive to moisture.[1]

-

Instrument Setup: Utilize a high-resolution NMR spectrometer operating at a suitable frequency for ³¹P nuclei (e.g., 162 MHz on a 400 MHz spectrometer).

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts should be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide valuable information about the functional groups and the overall structure of the molecule.

-

Expected Vibrational Modes:

-

P-Cl Stretch: A characteristic absorption is expected in the range of 450-550 cm⁻¹.

-

P-C (Aryl) Stretch: Vibrations associated with the phosphorus-carbon bond are expected in the fingerprint region.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.

-

C-H Bending Modes: Both in-plane and out-of-plane bending vibrations of the aromatic and methyl protons will be observed.

-

Due to the lack of experimental spectra in the literature, computational methods (DFT) would be a valuable tool for predicting the vibrational frequencies and aiding in the assignment of experimental spectra.[4]

Synthesis and Handling

The synthesis of this compound is typically achieved through the reaction of a Grignard or organolithium reagent derived from 3,5-dimethylbromobenzene with phosphorus trichloride.

Diagram: Synthetic Workflow

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis via Grignard Reagent

-

Caution: This reaction should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) as the reagents and product are sensitive to air and moisture.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, activate magnesium turnings. Add a solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium. Initiate the reaction if necessary (e.g., with a small crystal of iodine). Reflux the mixture until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: Cool the Grignard solution in an ice bath. Add a solution of phosphorus trichloride in the same anhydrous solvent dropwise with vigorous stirring, maintaining the temperature below 10 °C. A 2:1 molar ratio of the Grignard reagent to PCl₃ is required.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Applications in Catalysis and Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of phosphine-based ligands.[1] The resulting phosphines, such as bis(3,5-dimethylphenyl)phosphine, are used in various transition metal-catalyzed reactions, including:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

Heck Reaction

The steric bulk provided by the 3,5-dimethylphenyl groups can lead to enhanced catalytic activity and selectivity by promoting reductive elimination and preventing catalyst deactivation.

Conclusion

This technical guide has presented a detailed overview of the molecular structure, geometry, spectroscopic characteristics, synthesis, and applications of this compound. While a definitive experimental structure remains to be determined, the combination of theoretical predictions and comparative analysis with related compounds provides a strong and reliable model for its key structural features. This understanding is critical for the continued development of novel and efficient catalytic systems based on this important organophosphorus building block.

References

-

31 Phosphorus NMR. University of California, Santa Barbara. Available at: [Link]

-

Cas 74289-57-9,this compound. LookChem. Available at: [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules. 2008;13(9):2039-2048. Available at: [Link]

-

Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry. 2011;9(8):2893-2902. Available at: [Link]

Sources